N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is a complex organic compound that features a benzamide core with a cyano group and a tetrahydrobenzo[b]thiophene moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases are part of the MAPK family, which plays a crucial role in cellular signaling processes, including cell proliferation, differentiation, migration, and apoptosis.
Mode of Action
The compound acts as a potent inhibitor of JNK3 and JNK2 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the normal signaling processes mediated by these kinases, leading to changes in cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.
Attachment of the Benzamide Moiety: This step involves the coupling of the tetrahydrobenzo[b]thiophene derivative with a benzoyl chloride derivative under basic conditions to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-isopropyl-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)-4-nitrobenzohydrazide
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide is unique due to its combination of a cyano group, a tetrahydrobenzo[b]thiophene moiety, and a benzamide core. This structural uniqueness imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-14-8-4-3-7-12(14)16(20)19-17-13(10-18)11-6-2-5-9-15(11)22-17/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVRAWZYNGYDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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